Home > Products > Screening Compounds P62874 > 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide - 446276-08-0

2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide

Catalog Number: EVT-3174232
CAS Number: 446276-08-0
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N'-Benzylidene-7-(4-Methoxyphenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-5-Carbohydrazide []

  • Compound Description: This compound serves as a lead structure for a series of tetrahydro pyrido pyrimidines designed as potential antiplatelet agents. []

2. 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142) []

  • Compound Description: This compound, BMS-986142, acts as a potent and selective reversible inhibitor of Bruton's Tyrosine Kinase (BTK). []

3. 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione []

  • Compound Description: This compound is a heterocyclic hybrid synthesized as a potential antibacterial agent. It showed promising activity against P. aeruginosa. []

4. 7-Amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives []

  • Compound Description: This series of polyfunctionalized bicyclic pyridopyrimidines were synthesized using a green one-pot three-component reaction. []

5. 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) []

  • Compound Description: TAK-385, a thieno[2,3-d]pyrimidine-2,4-dione derivative, demonstrates potent in vitro and in vivo GnRH antagonistic activity. []

6. 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic Acid (BMS-587101) []

  • Compound Description: This compound, BMS-587101, is a spirocyclic hydantoin-based LFA-1 antagonist. []

7. Diethylammonium 5-((4-fluorophenyl)(6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate []

  • Compound Description: This compound, characterized by its crystal structure, highlights a pyrimidine-based structure with various substituents. []

8. 2,4-Dioxo-1,3-diazabicyclo[3.2.0] Compounds []

  • Compound Description: This class of compounds, including 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes and 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptenes, were synthesized via a one-pot reaction mediated by I2. []

9. Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate Derivatives []

  • Compound Description: These derivatives, synthesized from diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate, represent a series of pyridopyrimidine-based compounds. []

10. 6-Bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its Derivatives []

  • Compound Description: This series of compounds, including benzoyl and benzyl derivatives, represents a class of quinazoline-based structures. []

11. 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde []

  • Compound Description: This compound, a tetrahydropyrimidine-5-carbaldehyde derivative, signifies a specific structure within the pyrimidine family. []

12. Menthyl 2,4-dioxo-1,3-oxazine-5-carboxylates []

  • Compound Description: These compounds, prepared from 4-oxo-1,3-dioxin-5-carboxylates, represent a class of oxazine derivatives. []

13. Dialkyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dioxo-1,2,3,4,-tetrahydropyrimidin-5-yl)pyridine-3,5-dicarboxylates and Alkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyridine-5-carboxylates []

  • Compound Description: These two classes of compounds represent modifications on the dihydropyridine scaffold, with a particular focus on substitutions at the C-4 position. []

14. 5-(2-aryl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidines and 5-(2-aryl-2-oxoethylidene)-3-aryl-2,4-dioxo-1,3-thiazolidines []

  • Compound Description: These compounds, derived from their 2-thioxo- homologues, represent a class of thiazolidine derivatives investigated for their antischistosomal activity. []

15. Ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-5-carboxylate Derivatives []

  • Compound Description: These compounds, encompassing N-aryl(pyrimidinyl)piperazinylalkyl derivatives, are explored for their pharmacological activities. []

16. 1-[2-Hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic Acid []

  • Compound Description: These compounds represent a class of pyridopyrimidine derivatives investigated for their analgesic and sedative properties. []

17. 2-(5-Fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine)glycin [, ]

  • Compound Description: This compound, a dipeptide derivative of 5-fluorouracil, was synthesized and its crystal structure was determined. [, ]

18. N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide []

  • Compound Description: This compound, with its determined crystal structure, is a salt composed of N,N′,N′′-triphenylguanidinium cation and 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide anion. []

19. [Bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione []

  • Compound Description: This study investigates the synthesis and antiviral activity of several quinazoline derivatives, including [bis((2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl)disulfane and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-dione. []

20. N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide []

  • Compound Description: This compound, a complex molecule with a 2,4-dioxo-tetrahydropyrimidine moiety, was characterized by single-crystal X-ray diffraction. []

21. 1-[3-(4-Aryl-1-piperazinyl)]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid []

  • Compound Description: This series of compounds, containing a pyrido[2,3-d]pyrimidine core, was synthesized and evaluated for analgesic and sedative activities. []

22. 2‐(4‐Methyl­benzoyl­oxymeth­yl)‐5‐(5‐methyl‐2,4‐dioxo‐1,2,3,4‐tetra­hydro­pyrimidin‐1‐yl)tetra­hydro­furan‐3‐yl 4‐methyl­benzoate []

  • Compound Description: This compound, a thiamidine derivative, was characterized by its crystal structure. []

23. (5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide []

  • Compound Description: This compound, a simple acetamide derivative of 2,4-dioxo-tetrahydropyrimidine, was studied for its molecular packing in the crystal state. []

24. [(2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,3,4,5-tetrahydrofuran-2-yl]methyl acetate []

  • Compound Description: This compound, a tetrahydrofuran derivative incorporating a 2,4-dioxo-tetrahydropyrimidine moiety, was investigated for its crystal structure and molecular conformation. []

25. 2,4-Dioxo-1-(prop-2-ynyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde []

  • Compound Description: This compound, a simple aldehyde derivative of 2,4-dioxo-tetrahydropyrimidine, was analyzed for its crystal structure, highlighting the influence of intermolecular hydrogen bonding on its packing arrangement. []

26. Methyl (2S)‐2‐[2‐(5‐fluoro‐2,4‐dioxo‐1,2,3,4‐tetra­hydro­pyrimidin‐1‐yl)acetamido]propionate Monohydrate []

  • Compound Description: This compound, a dipeptide derivative of 5-fluorouracil, was synthesized and characterized, highlighting the potential of such derivatives in reducing side effects and improving drug delivery compared to 5-fluorouracil itself. []
  • Compound Description: This novel dipeptide compound, characterized for its structure and thermal properties, was also found to exhibit antitumor activities. []

28. 2,4-Dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Derivatives []

  • Compound Description: These compounds represent a class of benzodiazepine derivatives explored for their potential in treating various conditions including dietary functional disorders, adiposity, behavioral and emotional disorders, schizophrenia, and gastrointestinal disorders. []

29. N-( 4-( 3-cyclohexyI-5-methyl-2, 4-dioxo-imidazolidin-l-ylsulfonyl ) phenyl ) acetamide []

  • Compound Description: This compound, characterized by its crystal structure, represents a sulfonamide derivative, a class known for its antibacterial properties. []

30. 1,3-di-t-butyl-2-trans-4-dichloro-2,4-dioxo-cyclodiphosphazane []

  • Compound Description: This compound, with its crystal and molecular structure determined, showcases a cyclodiphosphazane ring system. []

31. Ethyl 6-Ethoxy-3,4-dihydro-3,3-dimethyl-2,4-dioxo-2H-pyran-5-carboxylate []

  • Compound Description: This compound, a dihydropyran derivative, represents a class of heterocyclic compounds synthesized from enolate ions. []

32. N,N-Diethylanilinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate []

  • Compound Description: This compound, a salt composed of N,N-diethylanilinium cation and a barbiturate derivative as the anion, was structurally characterized by its crystal structure. []

33. 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids []

  • Compound Description: These compounds were designed as dual inhibitors of both RNase H and integrase enzymes, essential for HIV replication. []

34. Octahydrocyclopenta[d]pyrimidine-2,4-diones and 2-Thioxo-Octahydrocyclopenta[d]pyrimidin-4-ones []

  • Compound Description: This study focuses on the synthesis of these specific fused heterocyclic systems, highlighting the challenges associated with preparing trans-fused cyclopentane derivatives. []

35. 2,4-Dioxo-3-azetidinecarbonitriles and 5-Cyanobarbituric Acids []

  • Compound Description: These compounds represent two different heterocyclic systems, azetidines and barbituric acid derivatives, synthesized from a common starting material, ethyl cyanoacetate. []

36. Pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide Derivatives []

  • Compound Description: This series of pyrazolotriazine derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. []

37. 2,4-Dioxo-pyrimidine-5-carbonitriles, 2-Oxo-4-thioxo-pyrimidine-5-carbonitriles, 4-Oxo-pyrimidine-5-carbonitriles, and 4-Thioxopyrimidine-5-carbonitriles []

  • Compound Description: This study describes the synthesis of various pyrimidine-5-carbonitrile derivatives with different oxo and thioxo substitutions on the pyrimidine ring. []

38. (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic Acid ([3H]-NF608) []

  • Compound Description: This compound, [3H]-NF608, is a radioligand specifically designed for the GluK1 subtype of kainate receptors. []

39. 1,4-Dioxo-1,2,3,4-tetrahydro-l,2,4-pyrrolo[l,2-∼-1,2,4-triazine []

  • Compound Description: This compound, a pyrrolo[1,2-d]triazine derivative, was synthesized and its methylation reactions were studied. []
Synthesis Analysis

The synthesis of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide can be achieved through several methods. One common approach involves the reaction of phenyl hydrazine with appropriate diketones or dicarboxylic acids under acidic or basic conditions. The following steps outline a general synthetic pathway:

  1. Reagents: The primary reagents include phenyl hydrazine and a diketone such as dimethyl acetylene dicarboxylate.
  2. Reaction Conditions: The reaction is typically conducted in a solvent mixture (e.g., toluene and dichloromethane) at elevated temperatures (reflux conditions) for several hours.
  3. Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).
  4. Isolation: Upon completion, the solvent is evaporated under reduced pressure, and the product can be purified through recrystallization from ethanol.

This method has been shown to yield the desired compound with good purity and yield, often requiring optimization of reaction time and temperature for maximum efficiency .

Molecular Structure Analysis

The molecular structure of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide features a diazinane ring system that incorporates two carbonyl groups at positions 2 and 4, contributing to its dioxo nature. The presence of the phenyl group at position 1 adds to the aromatic character of the molecule. Key structural details include:

The crystal structure analysis typically reveals significant hydrogen bonding interactions that stabilize the molecular conformation in solid-state .

Chemical Reactions Analysis

2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide participates in various chemical reactions due to its functional groups:

  1. Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex derivatives.
  2. Nucleophilic Substitution: The carbonyl groups are susceptible to nucleophilic attack, allowing for modifications that can lead to derivatives with enhanced biological properties.
  3. Hydrolysis: Under acidic or basic conditions, the carboximidamide group may hydrolyze to yield corresponding carboxylic acids or amines.

These reactions are essential for exploring the compound's potential in drug development and material science .

Mechanism of Action

The mechanism of action for 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide largely depends on its interactions with biological targets. Its dioxo and carboximidamide functionalities suggest potential mechanisms such as:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by mimicking substrates or binding at active sites due to its structural similarity.
  • Receptor Modulation: It could interact with various receptors in biological systems, affecting signaling pathways related to cell proliferation or apoptosis.

Experimental data from biological assays would be necessary to elucidate specific mechanisms and quantify efficacy against target proteins or pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide include:

  • Molecular Weight: Approximately 218.22 g/mol.
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.

Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties further .

Applications

The applications of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide span several fields:

  1. Medicinal Chemistry: Its potential as an antitumor agent or antimicrobial compound has been explored in various studies.
  2. Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
  3. Agricultural Chemistry: Investigated for use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in plants.

Research continues into optimizing its synthesis and exploring new applications based on its unique chemical properties .

Properties

CAS Number

446276-08-0

Product Name

2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide

IUPAC Name

2,4-dioxo-1-phenyl-1,3-diazinane-5-carboximidamide

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C11H12N4O2/c12-9(13)8-6-15(11(17)14-10(8)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13)(H,14,16,17)

InChI Key

IXWAAVOKADHTFP-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(=O)N1C2=CC=CC=C2)C(=N)N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2=CC=CC=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.